Drevogenin A

Übersicht

Beschreibung

Molecular Structure Analysis

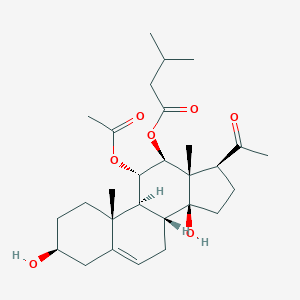

Drevogenin A has a molecular formula of C28H42O7 and a molecular weight of 490.64 . Its structure includes various functional groups such as acetoxy and hydroxy groups .Physical And Chemical Properties Analysis

Drevogenin A is a powder with a molecular weight of 490.629 and a density of 1.2±0.1 g/cm3 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen

Pharmacological Potential and Mechanisms

Drevogenin A, a known steroid sapogenin, has displayed extensive pharmacological potential in preclinical studies. Its activities span across anticancer, cardiovascular protective, anti-diabetes, neuroprotective, immunomodulatory, estrogenic, and skin protective effects. The mechanisms involve apoptosis induction, suppression of malignant transformation, reduction of oxidative stress, prevention of inflammatory events, promotion of cellular differentiation/proliferation, and regulation of T-cell immune response. Specific actions include modulating cell death pathways, antagonizing tumor metastasis, improving antioxidant status, inhibiting lipid peroxidation, and driving cellular growth/differentiation through the estrogen receptor (ER) cascade and transcriptional factor PPARγ (Chen et al., 2015).

Neurological Applications

In the realm of neurological research, Drevogenin A-related compounds, such as drebrins, have been implicated in brain morphogenesis. The expression pattern of drebrin isoforms is regulated spatially and temporally in the developing brain. Their interaction with actin filaments and competition with tropomyosin for binding suggests a role in neuronal morphogenesis, potentially offering insights into the regulation of neuronal shape and function (Shirao, 1995).

Cardiovascular Research

Optogenetics, a field that utilizes light stimulation to control cellular functions, has recognized potential in cardiovascular research. Cardiac optogenetics could be instrumental in mimicking heart diseases, understanding disease progression mechanisms, and introducing novel therapies for cardiac abnormalities such as arrhythmias. It also offers tools for high-throughput data for cardiotoxicity screening in drug development and deciphering dynamic roles of signaling moieties in cell signaling (Joshi et al., 2020).

Wirkmechanismus

Target of Action

Drevogenin A is a natural product of Dregea, Asclepiadaceae . It has been found to exhibit a range of physiological activities, including antimicrobial and antitumor effects . .

Mode of Action

It has been suggested that it can inhibit the growth of various Gram-positive and Gram-negative bacteria, and exert cytotoxic effects on certain tumor cells . More research is needed to elucidate the exact mechanisms by which Drevogenin A interacts with its targets.

Biochemical Pathways

Targeted and untargeted metabolomics can detect a wide range of metabolites and link them to affected biochemical pathways

Pharmacokinetics

It’s known that the compound is typically extracted from natural plants such as dregea or asclepiadaceae . The complexity of its extraction process suggests that its bioavailability may be influenced by the extraction method used.

Result of Action

Drevogenin A has been shown to exhibit in vitro and in vivo antitumor activity in Ehrlich ascites carcinoma (EAC) tumor-bearing mice . The compound decreased tumor volume, packed cell volume, and viable cell count, and increased the non-viable cell count of the EAC tumor-bearing mice . It also decreased the hepatic lipid peroxidation level and enhanced superoxide dismutase and catalase level in tumor-bearing mice .

Action Environment

The action of Drevogenin A may be influenced by various environmental factors. It’s worth noting that the extraction of Drevogenin A from natural sources could be influenced by environmental conditions, which in turn may affect the compound’s properties and effects .

Eigenschaften

IUPAC Name |

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O7/c1-15(2)13-22(32)35-25-24(34-17(4)30)23-21(8-7-18-14-19(31)9-11-26(18,23)5)28(33)12-10-20(16(3)29)27(25,28)6/h7,15,19-21,23-25,31,33H,8-14H2,1-6H3/t19-,20+,21+,23+,24-,25+,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYFPJYRFFDDKS-GJULNNQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C2C(CC=C3C2(CCC(C3)O)C)C4(C1(C(CC4)C(=O)C)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@@H]1[C@H]([C@H]2[C@@H](CC=C3[C@@]2(CC[C@@H](C3)O)C)[C@@]4([C@]1([C@H](CC4)C(=O)C)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906410 | |

| Record name | 11-(Acetyloxy)-3,14-dihydroxy-20-oxopregn-5-en-12-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Drevogenin A | |

CAS RN |

10163-83-4 | |

| Record name | Drevogenin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010163834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(Acetyloxy)-3,14-dihydroxy-20-oxopregn-5-en-12-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

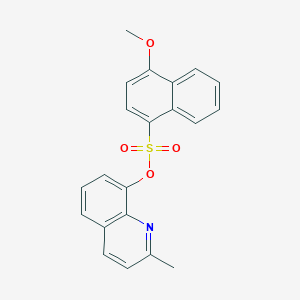

Feasible Synthetic Routes

Q & A

Q1: What is Drevogenin A and where is it found?

A1: Drevogenin A is a pregnane derivative, a class of organic compounds with a steroid nucleus, found in the seeds of the Dregea plant species, specifically Dregea abyssinica and Dregea volubilis. [, ] These plants are known to be rich sources of various glycosides, with Drevogenin A being one of the aglycones found after hydrolysis. []

Q2: What is the structure of Drevogenin A?

A2: Drevogenin A is a derivative of Drevogenin P, specifically the 11-O-acetyl-12-O-isovaleryl derivative. [] This means that Drevogenin A has an acetyl group attached to the oxygen at the 11th carbon and an isovaleryl group attached to the oxygen at the 12th carbon of the Drevogenin P structure. [] Drevogenin P itself has been determined to be 3β, 11α, 12β, 14β-tetrahydroxy-20-oxo-Δ5-pregnene. []

Q3: How was the structure of Drevogenin A confirmed?

A3: The structure of Drevogenin A was confirmed through a series of chemical conversions and spectroscopic analyses. One method involved converting Drevogenin A to 3β, 11α, 12β-trihydroxy-5α-etianic acid. This was achieved through acetylation, hydrogenation, dehydration, haloform reaction, and alkaline hydrolysis. [] The resulting acid was then compared to a synthetically produced sample derived from hecogenin, and their identities were confirmed. [] Further confirmation was obtained by converting 3-O-acetyl-drevogenin A. []

Q4: What other Drevogenins are found alongside Drevogenin A?

A4: Besides Drevogenin A, other related Drevogenins have been isolated from the Dregea species. These include Drevogenin B, D, and P. [, ] Drevogenin B is the 11-O-acetyl derivative of Drevogenin P. [] Drevogenin D has been proposed to be 3β,11β,12β,14β,20ζ-pentahydroxy-Δ5-pregnene. [] Interestingly, all identified glycosides in Dregea abyssinica are derived from Drevogenin P and D. []

Q5: What is the significance of the different acyl groups attached to Drevogenins?

A5: The different acyl groups, such as acetyl, isovaleryl, α-hydroxyisovaleryl, and tiglyl, attached to the Drevogenins contribute to the structural diversity of these compounds. [] This variation likely influences their physicochemical properties and potentially their biological activities. Further research is needed to fully understand the specific implications of these different acyl groups.

Q6: What sugars are found linked to Drevogenins in glycosides?

A6: Drevogenins, including Drevogenin A, are often found linked to various sugars, forming glycosides. Identified sugars include D-cymarose, asclepobiose, pachybiose, drebyssobiose, and "sugar T." [] Some of these sugars, like drebyssobiose, are disaccharides containing 3-O-methyl-6-deoxy-allose linked to a 2-deoxyhexose. [] The specific sugar moieties and their linkage positions likely influence the overall properties and biological activities of the glycosides.

Q7: Has Drevogenin A shown any promising biological activity?

A7: While Drevogenin A itself has not been extensively studied for its biological activity, a closely related compound, Drevogenin D, has demonstrated potential anticataract activity. [] In a study using a selenite-induced cataract model in rat lenses, Drevogenin D exhibited antioxidant properties and reversed the detrimental effects of oxidative stress, a key factor in cataract development. []

Q8: What is the connection between Drevogenin A and the compound "JACOBS'schen Kohlenwasserstoff"?

A8: Drevogenin A, when dehydrogenated with selenium, yields a specific hydrocarbon. [] This hydrocarbon was found to be identical to "JACOBS'schen Kohlenwasserstoff," a compound first obtained by Jacobs and colleagues by dehydrogenating the alkaloids jervine and veratramine. [] This finding provides structural insights and suggests potential biogenetic relationships between these different classes of natural products.

Q9: Are there any known pharmacological studies on Drevogenins?

A9: Yes, pharmacological studies have been conducted on Drevogenins, specifically on Drevogenins I and II, which are structurally related to Drevogenin A. [, ] These studies focused on their neuropharmacological effects in mice. Results showed that Drevogenins I and II at a dose of 20 mg/kg body weight significantly impacted gross behavioral parameters such as gripping strength, muscle tone, and muscle coordination. [] This suggests potential applications for Drevogenins in the context of neurological function and warrants further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)

![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)